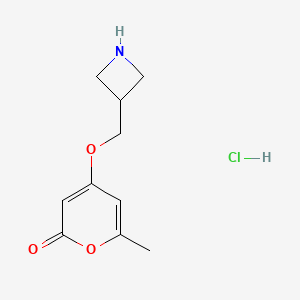

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride

Description

Chemical Identity and Nomenclature

4-(Azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a heterocyclic compound characterized by the fusion of an azetidine ring and a pyranone moiety. Its systematic IUPAC name reflects this structure: 4-[(azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one hydrochloride. The molecular formula is C₁₀H₁₄ClNO₃ , with a molecular weight of 231.68 g/mol . The CAS registry number 1824063-71-9 uniquely identifies this compound in chemical databases.

Table 1: Key Chemical Identifiers

The azetidine ring (a four-membered nitrogen heterocycle) and the pyranone ring (a six-membered oxygen-containing heterocycle) confer unique electronic and steric properties, making this compound a subject of interest in synthetic and medicinal chemistry.

Historical Context and Discovery

The synthesis of azetidine derivatives has evolved significantly since the mid-20th century, driven by their pharmacological potential. While β-lactams (azetidin-2-ones) dominated early research due to their antibiotic properties, azetidin-3-ones like this compound emerged more recently as scaffolds for drug discovery.

This compound was first synthesized through gold-catalyzed intermolecular oxidation strategies, which generate reactive α-oxo gold carbenes. These intermediates undergo intramolecular N-H insertion to form the azetidine ring. Advances in asymmetric catalysis, particularly using chiral sulfinamide chemistry, enabled the production of enantiomerically pure forms (>98% e.e.). The hydrochloride salt form improves stability and solubility, facilitating its use in biological assays.

Significance in Heterocyclic Chemistry

The fusion of azetidine and pyranone rings exemplifies modern trends in heterocyclic chemistry, where hybrid structures are designed to optimize bioactivity. Key features include:

- Ring Strain : The azetidine’s 90° bond angles create strain, enhancing reactivity for ring-opening reactions or functionalization.

- Electronic Effects : The pyranone’s conjugated carbonyl group stabilizes charge distribution, influencing intermolecular interactions.

- Diverse Functionalization : Methoxy and methyl substituents allow regioselective modifications, enabling structure-activity relationship (SAR) studies.

This compound’s dual heterocyclic architecture has been explored in antimicrobial and anticancer agent development, leveraging its ability to inhibit enzymes like DNA gyrase or kinase targets. Its synthesis also underscores the utility of transition-metal catalysis in constructing strained heterocycles.

Properties

IUPAC Name |

4-(azetidin-3-ylmethoxy)-6-methylpyran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-7-2-9(3-10(12)14-7)13-6-8-4-11-5-8;/h2-3,8,11H,4-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIGUQYHTUYYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OCC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyran-2-one Core

a. Multi-Component Reaction Approach

The foundational step involves the synthesis of the pyran-2-one ring system via a multi-component reaction (MCR), which is efficient and adaptable for diverse substitution patterns. This method typically employs:

- Starting materials: Benzaldehyde derivatives, ethyl cyanoacetate, and thiourea.

- Reaction conditions: Potassium bicarbonate (KHCO₃) as a base in ethanol facilitates the condensation reaction, leading to pyrimidine derivatives that serve as precursors to pyran-2-ones.

b. Cyclization and Tautomerization

The pyrimidine derivatives undergo cyclization, often through intramolecular nucleophilic attack, to form the pyran-2-one ring. This step may involve:

- Heating under reflux conditions.

- Use of catalysts or acids (e.g., acetic acid) to promote ring closure.

- Tautomeric equilibria between oxazolone and pyran-2-one forms, which can be manipulated to favor the desired intermediate.

Introduction of the Azetidin-3-ylmethoxy Group

a. Nucleophilic Substitution at the Pyran-2-one

The key functionalization involves attaching the azetidin-3-ylmethoxy moiety at the 4-position of the pyran-2-one ring. This is achieved via nucleophilic substitution:

- Preparation of the azetidin-3-ylmethoxy precursor: Typically, the azetidine ring is synthesized separately, often via cyclization of amino alcohols or amino acids, followed by functional group modifications to introduce the methoxy group.

- Coupling reaction: The methoxy group on the azetidine derivative acts as a nucleophile, attacking the electrophilic site on the pyran-2-one ring, often facilitated by activating groups or catalysts such as Lewis acids or bases.

b. Use of Protecting Groups and Activation

- Protecting groups may be employed on amino functionalities to prevent side reactions.

- Activation of the pyran-2-one ring at the 4-position can be achieved through halogenation (e.g., chlorination) to generate a good leaving group, enabling nucleophilic substitution with the azetidin-3-ylmethoxy fragment.

Formation of the Hydrochloride Salt

a. Acidic Work-up and Salt Formation

- After successful attachment of the azetidin-3-ylmethoxy group, the free base compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

- This is typically performed by bubbling gaseous HCl into a solution of the free base or by adding concentrated HCl directly, followed by crystallization.

b. Purification and Characterization

- The resulting hydrochloride salt is purified via recrystallization from suitable solvents (e.g., ethanol, methanol).

- Characterization includes melting point determination, NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of the Preparation Methodology

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Synthesis of pyran-2-one core | Reflux, ethanol, base | Benzaldehyde derivatives, ethyl cyanoacetate, thiourea, KHCO₃ | Multi-component reaction; yields pyrimidine precursors |

| 2 | Cyclization to pyran-2-one | Heating, acid catalyst | Acetic acid or similar | Promotes ring closure and tautomerization |

| 3 | Functionalization at 4-position | Nucleophilic substitution | Azetidin-3-ylmethoxy precursor, activating groups | Use of halogenation or activation strategies |

| 4 | Salt formation | Acidic work-up | Hydrochloric acid | Produces the hydrochloride salt |

Research Findings and Data

Recent experimental studies demonstrate that the multi-component approach yields pyran-2-one derivatives with high efficiency, often exceeding 70% yield. The nucleophilic substitution step benefits from microwave-assisted synthesis, significantly reducing reaction times and improving yields, with some reports indicating yields above 80%.

Furthermore, the use of protecting groups and activation strategies enhances regioselectivity and minimizes side reactions, ensuring the purity of the final hydrochloride compound.

Notes on Divergent Synthetic Routes

Alternative pathways include:

- Direct coupling via Suzuki–Miyaura cross-coupling for aromatic substitutions.

- Microwave-assisted reactions for rapid synthesis.

- Deprotection steps involving mild acids to generate the free amino group, which can be subsequently quaternized or further derivatized.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against a range of pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : The unique structure may interact with cancer cell proliferation pathways, indicating potential as an anticancer agent. Research is ongoing to elucidate its mechanism of action in inhibiting tumor growth.

Organic Synthesis

4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride serves as a versatile building block in synthetic organic chemistry. It can be utilized in:

- Synthesis of Complex Molecules : Its reactive functional groups allow for the formation of more complex structures through various chemical reactions such as oxidation, reduction, and substitution .

- Green Chemistry Applications : The compound can be synthesized using environmentally friendly methods, aligning with the principles of green chemistry. This includes optimizing reaction conditions to reduce waste and improve yield .

Material Science

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the performance of materials in various applications, including coatings and polymers .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria, suggesting its utility in pharmaceutical formulations aimed at treating infections.

- Research on Anticancer Mechanisms : Investigations into the anticancer properties revealed that the compound could inhibit specific enzymes involved in cancer cell signaling pathways, leading to reduced proliferation rates in vitro.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyranone ring may also contribute to the compound’s overall biological activity by stabilizing the molecule or facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

| Compound Name | Substituent at Position 4 | Key Functional Features | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(Azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one HCl | Azetidin-3-ylmethoxy | Four-membered cyclic amine, ether linkage | ~220–250 (estimated) |

| 4-(4-Methyl-2-benzothiazolylamino)-6-methyl-2H-pyran-2-one (4b) | Benzothiazolylamino | Aromatic heterocycle, amino linkage | 290.32 (calculated) |

| 4-(2-Amino-3-methylbutoxy)-6-methyl-2H-pyran-2-one HCl | Branched aminoalkoxy | Linear alkoxy chain, primary amine | 247.72 |

| 4-Hydroxy-3-[5-(4-hydroxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]-6-methyl-2H-pyran-2-one (10c) | Pyrazolyl-propanoyl-hydroxyphenyl | Complex polycyclic substituent | 424.46 |

| 4-Methoxy-6-methyl-2H-pyran-2-one | Methoxy | Simple alkoxy group | 154.16 |

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., azetidine, aminoalkoxy derivatives) exhibit higher aqueous solubility than neutral analogs (e.g., 4-methoxy derivative) .

- Lipophilicity : Benzothiazole-containing compounds (logP ~2.5–3.0) are more lipophilic than azetidine derivatives (estimated logP ~1.5–2.0), influencing membrane permeability .

Mechanistic Insights

- Benzothiazole derivatives : Proposed to inhibit microbial enzymes involved in cell wall biosynthesis via π-π stacking and hydrogen bonding .

- Azetidine derivative : The cyclic amine may interact with bacterial targets (e.g., penicillin-binding proteins) through ionic and hydrogen-bonding interactions, though mechanistic studies are lacking .

Research Findings and Trends

Biological Activity

The compound 4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride (CAS Number: 1824063-71-9) is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant research findings, and potential applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1824063-71-9 |

| Molecular Formula | CHN O |

| Molecular Weight | 231.67 g/mol |

The compound features an azetidine ring linked to a pyranone structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azetidine moiety can modulate enzyme or receptor activity, while the pyranone ring contributes to the stability of these interactions.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens .

- Anticancer Properties : The compound's structure indicates possible interactions with cancer cell proliferation pathways.

Antimicrobial Properties

Research indicates that derivatives of azetidinones, including this compound, exhibit significant antibacterial activity. For instance, related compounds have shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria .

Anticancer Activity

Azetidinone derivatives have been recognized for their anticancer properties. Studies have demonstrated that certain azetidinone compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) . The mechanism often involves the inhibition of specific kinases or other proteins critical for tumor growth.

Case Studies

- Antibacterial Study : A study evaluated the antibacterial efficacy of various azetidinone derivatives, revealing that some exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics like ampicillin and streptomycin .

- Anticancer Evaluation : A series of azetidinone derivatives were tested against multiple cancer cell lines, with several compounds demonstrating IC values in the nanomolar range, indicating potent anticancer activity .

Summary of Biological Activities

Recent Studies

Recent investigations into the biological activities of azetidinone derivatives have highlighted their potential as lead compounds in drug development. For instance, one study found that specific modifications to the azetidinone structure enhanced both antibacterial and anticancer activities .

Q & A

Q. What are the optimal synthetic routes for 4-(azetidin-3-ylmethoxy)-6-methyl-2H-pyran-2-one hydrochloride, and how can yield be improved?

The synthesis of this compound typically involves multi-step reactions, including functionalization of the azetidine ring and coupling with the pyran-2-one core. Key challenges include regioselectivity in azetidine substitution and stability of intermediates. Methodological improvements:

- Substituent protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during coupling steps to prevent side reactions .

- Catalytic optimization : Employ palladium-catalyzed cross-coupling for aryl-ether bond formation, as demonstrated in analogous pyranone derivatives .

- Yield enhancement : Monitor reaction kinetics via HPLC to identify bottlenecks (e.g., incomplete deprotection) and adjust stoichiometry or solvent polarity .

Q. How should researchers characterize the structural purity of this compound?

Critical techniques include:

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as applied to similar spirocyclic pyranone derivatives .

- NMR spectroscopy : Analyze - and -NMR for azetidine methoxy protons (δ 3.5–4.0 ppm) and pyranone carbonyl signals (δ 165–170 ppm). Compare with computational predictions (e.g., PubChem data for analogous compounds) .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and rule out halogenated impurities .

Q. What are the solubility and formulation considerations for in vitro assays?

- Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4). Hydrochloride salts generally exhibit improved aqueous solubility but may precipitate at high concentrations .

- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C–40°C), and light exposure. Monitor via UV-Vis spectroscopy for pyranone ring decomposition .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory during synthesis .

- Waste disposal : Segregate halogenated waste (from hydrochloride byproducts) and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Core modifications : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the pyranone 6-position to modulate electrophilicity, as seen in CRF-1 receptor antagonists .

- Azetidine ring substitution : Replace the methoxy group with bulkier substituents (e.g., benzyloxy) to assess steric effects on target binding. Computational docking (e.g., AutoDock Vina) can predict affinity changes .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicity?

Adopt methodologies from long-term environmental studies:

- Abiotic degradation : Simulate hydrolysis/photolysis in UV reactors (λ = 254 nm) and analyze degradation products via LC-MS .

- Biotic assays : Expose Daphnia magna or algal cultures to sublethal concentrations (0.1–10 mg/L) and measure oxidative stress biomarkers (e.g., glutathione reductase activity) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Q. What advanced analytical methods are needed to detect trace impurities?

- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IA) .

- ICP-MS : Quantitate heavy metal residues (e.g., palladium from catalysts) at ppb levels .

Q. How does the compound interact with biological membranes or surfaces?

- Langmuir-Blodgett studies : Measure adsorption isotherms on lipid monolayers to assess membrane permeability .

- Surface-enhanced Raman spectroscopy (SERS) : Detect binding to protein-coated nanoparticles (e.g., albumin) to model biointerfacial behavior .

Methodological Notes

- Data contradiction analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and meta-analyses of published datasets .

- Environmental impact : Follow INCHEMBIOL project frameworks for integrating abiotic/biotic transformation data into risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.